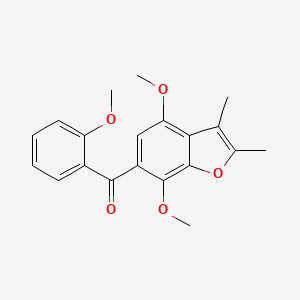![molecular formula C24H37ClN2O3S B15346578 [(3S,5R,8R,9S,10S,13R,14S,17S)-17-(2-amino-1,3-thiazol-3-ium-4-yl)-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate;chloride CAS No. 73744-58-8](/img/structure/B15346578.png)
[(3S,5R,8R,9S,10S,13R,14S,17S)-17-(2-amino-1,3-thiazol-3-ium-4-yl)-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3S,5R,8R,9S,10S,13R,14S,17S)-17-(2-amino-1,3-thiazol-3-ium-4-yl)-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate;chloride is a complex organic compound that features prominently in biochemical and pharmaceutical research. It contains a thiazolium moiety linked to a hydroxylated cyclopenta[a]phenanthrene structure, and it is known for its diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,5R,8R,9S,10S,13R,14S,17S)-17-(2-amino-1,3-thiazol-3-ium-4-yl)-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate;chloride generally involves multi-step organic synthesis procedures:
Thiazole Synthesis: : This step includes the formation of the thiazolium ring, typically through the cyclization of a thioamide with a haloketone under basic conditions.
Steroidal Backbone Formation: : Utilizing techniques such as Diels-Alder reactions or Grignard reactions to form the tetradecahydrocyclopenta[a]phenanthren backbone.
Hydroxylation and Acetylation:
Industrial Production Methods
For large-scale industrial production, optimization of reaction conditions is paramount to maximize yield and purity:
High-Pressure Reactors: : To ensure complete cyclization and backbone formation, reactions are often conducted in high-pressure reactors.
Catalytic Processes: : Use of catalysts to enhance reaction rates and selectivity.
Purification: : Industrial purification techniques such as crystallization, chromatography, or recrystallization are employed to achieve high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions, especially at the hydroxyl group, forming ketones or aldehydes.
Reduction: : Hydrogenation can reduce the thiazolium ring to form different derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: : Lithium aluminum hydride (LiAlH₄), hydrogen gas with palladium catalyst (H₂/Pd).
Substitution Reagents: : Halogenating agents like bromine (Br₂) or iodine (I₂), nucleophiles like ammonia (NH₃).
Major Products Formed
Oxidation: : Formation of thiazole ketones or aldehydes.
Reduction: : Formation of tetrahydrothiazoles.
Substitution: : Formation of halogenated thiazoles.
Aplicaciones Científicas De Investigación
Chemistry
The compound is used as a precursor in the synthesis of other complex organic molecules, offering a platform for studying reaction mechanisms and exploring novel chemical transformations.
Biology
In biological research, it serves as a molecular probe to investigate enzyme activities, particularly those involving thiazole and steroidal structures.
Medicine
Pharmacologically, the compound exhibits potential as an anti-inflammatory agent, an antimicrobial, and even in cancer research due to its ability to interact with specific cellular targets.
Industry
In industrial applications, it finds use in the development of new materials and catalysts, leveraging its unique chemical properties.
Mecanismo De Acción
Molecular Targets and Pathways
The compound primarily interacts with enzymes and receptors through its thiazolium ring, which can mimic natural substrates, thereby modulating biological pathways. The hydroxyl and acetate groups also enable interactions with hydrogen-bonding and acetylation sites within proteins and nucleic acids.
Comparación Con Compuestos Similares
When compared to other thiazole-containing compounds and steroidal structures, [(3S,5R,8R,9S,10S,13R,14S,17S)-17-(2-amino-1,3-thiazol-3-ium-4-yl)-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate;chloride stands out due to its unique combination of biological activity and synthetic versatility. Similar compounds include:
**(3S,5R,8R,9S,10S,13R,14S,17S)-17-(2-thiazol-2-yl)-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate
**(3S,5R,8R,9S,10S,13R,14S,17S)-17-(2-amino-1,3-oxazol-3-ium-4-yl)-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate
These comparisons highlight the specific chemical modifications that give rise to different biological activities and synthetic pathways.
Propiedades
Número CAS |
73744-58-8 |
|---|---|
Fórmula molecular |
C24H37ClN2O3S |
Peso molecular |
469.1 g/mol |
Nombre IUPAC |
[(3S,5R,8R,9S,10S,13R,14S,17S)-17-(2-amino-1,3-thiazol-3-ium-4-yl)-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate;chloride |
InChI |
InChI=1S/C24H36N2O3S.ClH/c1-14(27)29-16-6-9-22(2)15(12-16)4-5-18-17(22)7-10-23(3)19(8-11-24(18,23)28)20-13-30-21(25)26-20;/h13,15-19,28H,4-12H2,1-3H3,(H2,25,26);1H/t15-,16+,17+,18-,19-,22+,23-,24+;/m1./s1 |
Clave InChI |
ONQHWHBNAYEFMW-NNVCISIKSA-N |
SMILES isomérico |
CC(=O)O[C@H]1CC[C@]2([C@@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CSC(=[NH+]5)N)O)C)C.[Cl-] |
SMILES canónico |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3(CCC4C5=CSC(=[NH+]5)N)O)C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-[2,4']bipyridinyl](/img/structure/B15346496.png)




![Butane, 1-[2-(1,1-dimethylethoxy)ethoxy]-](/img/structure/B15346536.png)







![1-(1,5-dimethyl-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B15346573.png)
